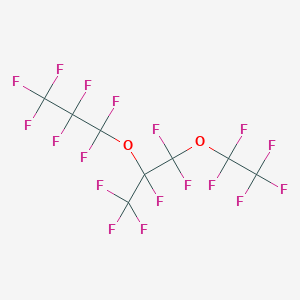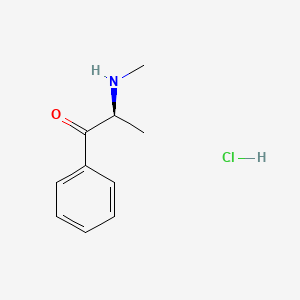
Methcathinone hydrochloride, (-)-
描述
Methcathinone hydrochloride, (-)-, also known as ephedrone, is a psychoactive stimulant and a member of the substituted cathinone class. It is structurally related to methamphetamine and cathinone, differing by the presence of a beta-keto group. Methcathinone hydrochloride is known for its potent stimulant and euphoric effects, making it a substance of abuse. It was first synthesized in 1928 and has been used in various contexts, including as an antidepressant in the Soviet Union during the 1930s and 1940s .
作用机制
Target of Action
Methcathinone hydrochloride, also known as (-)-Methcathinone, primarily targets the dopamine transporter (DAT) and the serotonin transporter (SERT) . These transporters play a crucial role in regulating the reuptake of dopamine and serotonin, respectively, which are neurotransmitters involved in mood regulation, reward, and motivation.
Mode of Action
Methcathinone hydrochloride acts as a potent inhibitor of dopamine uptake, thereby increasing the concentration of dopamine in the synaptic cleft . This leads to an enhanced dopaminergic neurotransmission, resulting in increased stimulation and euphoria. It also inhibits the reuptake of serotonin, although to a lesser extent . This inhibition leads to an increase in serotonin levels in the synaptic cleft, contributing to the compound’s psychoactive effects .
Biochemical Pathways
Methcathinone hydrochloride affects several biochemical pathways. The most significant of these is the dopaminergic pathway , where it inhibits the reuptake of dopamine, leading to increased dopamine levels in the synaptic cleft . It also affects the serotonergic pathway by inhibiting the reuptake of serotonin . The metabolic pathways of methcathinone hydrochloride involve the reduction of the keto group and hydroxylation on the alkyl chains . The relative importance of these metabolic transformations depends on the specific substituents of the cathinone .
Pharmacokinetics
The pharmacokinetics of methcathinone hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). After administration, methcathinone hydrochloride is rapidly absorbed and distributed throughout the body . It is metabolized primarily in the liver, where it undergoes reduction of the keto group and hydroxylation on the alkyl chains . The metabolites are then excreted in the urine . The half-life, clearance rate, and bioavailability of methcathinone hydrochloride can be influenced by various factors, including the route of administration and individual metabolic differences .
Result of Action
The action of methcathinone hydrochloride at the molecular and cellular level results in a range of effects. It increases spontaneous locomotor activity, potentiates the release of dopamine from dopaminergic nerve terminals in the brain, and causes appetite suppression . At the cellular level, methcathinone hydrochloride can induce changes in gene expression, particularly of immediate-early genes (IEGs) such as Arc and c-fos .
Action Environment
The action, efficacy, and stability of methcathinone hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Additionally, factors such as temperature, humidity, and light exposure can potentially influence the degradation and potency of methcathinone hydrochloride . Furthermore, individual factors such as age, sex, genetic makeup, and health status can also influence the compound’s action and efficacy .
生化分析
Biochemical Properties
Methcathinone hydrochloride, (-)- interacts with various enzymes, proteins, and other biomolecules. It functions by enhancing monoaminergic neurotransmission (i.e., dopamine, norepinephrine, and serotonin) via various mechanisms, including inhibition of monoamine reuptake, the release of neurotransmitters stored inside synaptic vesicles, and direct interaction with receptors .
Cellular Effects
Methcathinone hydrochloride, (-)- has significant effects on various types of cells and cellular processes. It stimulates in a dose-dependent manner horizontal locomotor activity of mice . It also increases spontaneous rodent locomotor activity, potentiates the release of dopamine from dopaminergic nerve terminals in the brain, and causes appetite suppression .
Molecular Mechanism
Methcathinone hydrochloride, (-)- exerts its effects at the molecular level through several mechanisms. It inhibits plasma membrane monoamine transporters . It is also metabolized via N-demethylation, reduction of the β-ketone group, and hydroxylation of the 3′- or 4′-methyl group of the phenyl ring .
Temporal Effects in Laboratory Settings
The effects of Methcathinone hydrochloride, (-)- change over time in laboratory settings. Lower doses (10 and 25 mg/kg) of Methcathinone hydrochloride, (-)- had a clear motor activity stimulating effect and this was clearly dose-dependent . High doses of Methcathinone hydrochloride, (-)- produced epileptic seizures in 74% of the animals and became lethal with the highest doses .
Dosage Effects in Animal Models
The effects of Methcathinone hydrochloride, (-)- vary with different dosages in animal models. Lower doses (10 and 25 mg/kg) of Methcathinone hydrochloride, (-)- had a clear motor activity stimulating effect and this was clearly dose-dependent . High doses of Methcathinone hydrochloride, (-)- produced epileptic seizures in 74% of the animals and became lethal with the highest doses .
Metabolic Pathways
Methcathinone hydrochloride, (-)- is involved in various metabolic pathways. It is metabolized via N-demethylation, reduction of the β-ketone group, and hydroxylation of the 3′- or 4′-methyl group of the phenyl ring . The glucuronic acid conjugation to metabolites stemming for keto group reduction constituted the sole Phase II transformation identified .
准备方法
Synthetic Routes and Reaction Conditions
Methcathinone hydrochloride can be synthesized from ephedrine or pseudoephedrine through an oxidation process. The most common method involves the oxidation of ephedrine using potassium permanganate in an acidic medium, such as acetic acid . The reaction proceeds as follows:
- Dissolve ephedrine in acetic acid.
- Add potassium permanganate slowly while stirring.
- Maintain the reaction mixture at a controlled temperature to avoid over-oxidation.
- Filter the mixture to remove manganese dioxide byproduct.
- Extract the product with an organic solvent and purify it by recrystallization.
Industrial Production Methods
Industrial production of methcathinone hydrochloride typically involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Additionally, alternative oxidizing agents such as potassium dichromate in sulfuric acid can be employed .
化学反应分析
Types of Reactions
Methcathinone hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion of ephedrine to methcathinone.
Reduction: Reduction of the keto group to form methamphetamine.
Substitution: N-methylation to form various analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetic acid or potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Methyl iodide or dimethyl sulfate in the presence of a base.
Major Products Formed
Oxidation: Methcathinone hydrochloride.
Reduction: Methamphetamine.
Substitution: Various N-methylated analogs.
科学研究应用
Methcathinone hydrochloride has been studied extensively in scientific research due to its psychoactive properties. Its applications include:
相似化合物的比较
Methcathinone hydrochloride is similar to other substituted cathinones, such as:
Mephedrone: Known for its stimulant and empathogenic effects.
Methylone: Exhibits both stimulant and entactogenic properties.
Ethcathinone: A less potent stimulant compared to methcathinone.
Uniqueness
Methcathinone hydrochloride is unique due to its potent stimulant effects and its structural similarity to methamphetamine, making it a significant compound of interest in both scientific research and law enforcement .
属性
IUPAC Name |
(2S)-2-(methylamino)-1-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,11H,1-2H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJXNCHDKYZOSY-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C1=CC=CC=C1)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66514-93-0 | |
| Record name | Methcathinone hydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066514930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 66514-93-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHCATHINONE HYDROCHLORIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2Q5GUH10H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What neurological risks are associated with Methcathinone hydrochloride, (-)- abuse?
A: Research has identified a strong link between the intravenous use of self-prepared Methcathinone hydrochloride, (-)- and a severe form of manganese poisoning. [, , ] This poisoning is often misdiagnosed as Parkinson's disease due to the similar clinical presentation, including tremors, rigidity, and difficulty with movement. Notably, manganese poisoning induced by Methcathinone hydrochloride, (-)- is often resistant to traditional Parkinson's disease treatments like levodopa. [, ]
Q2: What makes Methcathinone hydrochloride, (-)- induced manganese poisoning unique?
A: Unlike typical manganese poisoning, which primarily presents with Parkinsonian-like symptoms, Methcathinone hydrochloride, (-)- abuse can lead to a distinct clinical picture. [] One study describes a case where a patient exhibited "choreic movements, severe postural instability, and 'cock-walk' gait," indicating a hyperkinetic syndrome rather than the more common hypokinetic presentation. [] This difference in presentation might be attributed to the unique pattern of manganese deposition in the brain caused by Methcathinone hydrochloride, (-)- abuse, as observed in MRI studies. []
Q3: What are the long-term consequences of Methcathinone hydrochloride, (-)- induced manganese poisoning?
A: The long-term prognosis for Methcathinone hydrochloride, (-)- induced manganese poisoning is generally poor. [] Even after cessation of the drug, the neurological damage caused by manganese accumulation appears to be irreversible. This irreversibility leads to persistent and often worsening neurological symptoms, significantly impacting the individual's quality of life. [] Currently, there are no known effective treatments to reverse the neurological damage caused by this type of manganese poisoning. []
Q4: Are there any characteristic MRI findings in Methcathinone hydrochloride, (-)- induced manganese poisoning?
A: Yes, studies show unique MRI findings in individuals who abuse Methcathinone hydrochloride, (-)-. [, ] One study reported "high signal intensity of white matter in the basal ganglia and pituitary gland" on T1-weighted images and "decreased signal mostly of globus pallidus" on T2-weighted images. [] Interestingly, while these MRI changes can sometimes disappear over time, the clinical symptoms tend to persist. [] This suggests that the initial damage caused by manganese deposition can lead to ongoing neurological deterioration even after the acute phase.
- Acute Hyperkinetic Syndrome Due to Ephedrone Abuse.
- Manganese-induced Parkinsonism associated with methcathinone (Ephedrone) abuse.
- [Chronic manganese intoxication due to methcathinone (ephedron) abuse: a case report].
- Improvement in Ephedrone Parkinsonism After Global Pallidus Pars Interna Deep Brain Stimulation Implantation.
- The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B3330029.png)
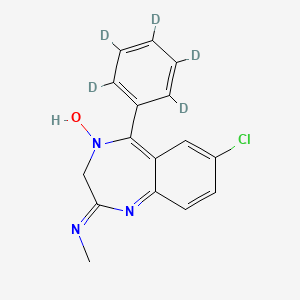
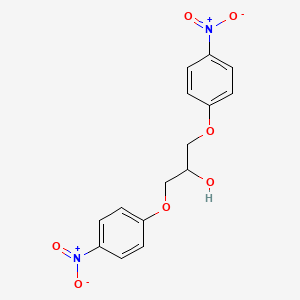
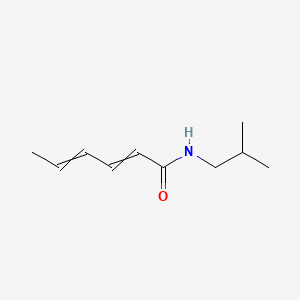
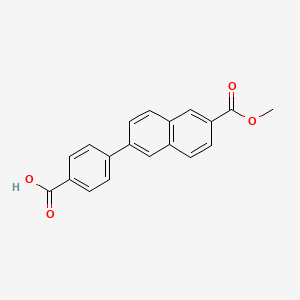
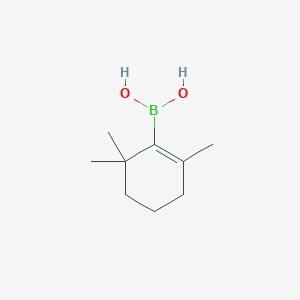
![n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B3330080.png)
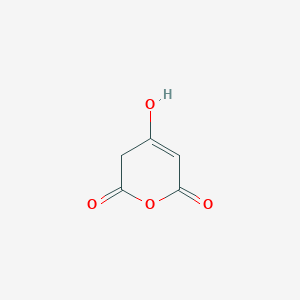
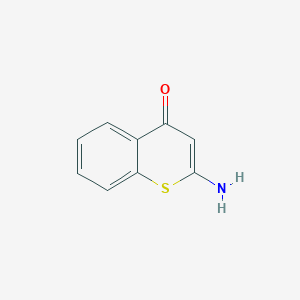
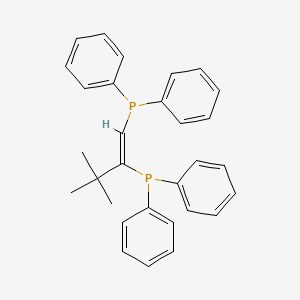
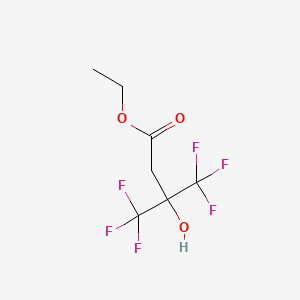
![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B3330104.png)
![5H-Pyrido[4,3-b]indole-1-carbonitrile](/img/structure/B3330120.png)
